
3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid
Overview
Description
3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid: is a compound with the molecular formula C8H16N2O4 and a molecular weight of 204.23 g/mol . It is a derivative of amino acids and is often used in peptide synthesis due to its protective tert-butoxycarbonyl (Boc) group . This compound is also known by several other names, including (S)-3-Amino-2-(tert-butoxycarbonylamino)propanoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of the amino group of 3-aminopropanoic acid with tert-butoxycarbonyl (Boc) group. One common method involves dissolving 3-aminopropanoic acid in tetrahydrofuran and adding di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is carried out at room temperature for several hours to ensure complete protection of the amino group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method enhances the scalability and reproducibility of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Major Products Formed:
Deprotection: Yields 3-amino-2-aminopropanoic acid.
Coupling: Forms peptide bonds with other amino acids.
Scientific Research Applications
Peptide Synthesis
1. Role as a Building Block
3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid is primarily utilized in the synthesis of peptides. The Boc group serves as a protective group for the amino functionality, allowing selective reactions without interference from other amino groups. This selectivity is crucial for constructing peptides with specific sequences for both research and therapeutic applications.
2. Synthesis Process
The synthesis of this compound typically involves several steps:
- Reacting L-alanine with tert-butoxycarbonyl anhydride.
- Isolating the protected intermediate.
- Introducing a second amino group through reaction with an appropriate amine.
- Purifying the product via recrystallization or chromatography.
This synthetic pathway highlights the compound's utility in producing complex peptide structures that can be tailored for various biological studies.
Therapeutic Potential
While the specific biological activities of this compound are not extensively documented, its derivatives and related compounds have shown promise in several therapeutic contexts:
1. Antimicrobial Activity
Research suggests that the diaminopropionic acid moiety present in the compound may exhibit antimicrobial properties. However, further investigation is necessary to elucidate its efficacy and mechanism of action in this regard.
2. Drug Development
The structural characteristics of this compound make it a candidate for modifications that could enhance its pharmacological profiles. Ongoing studies are exploring its potential applications in developing new therapeutics, particularly those targeting specific diseases.
Several studies have highlighted the applications of this compound:
- Peptide Synthesis Studies : Researchers have utilized this compound to synthesize peptides with enhanced stability and bioactivity, demonstrating its effectiveness as a building block in complex peptide chains.
- Antimicrobial Research : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity, warranting further exploration into their mechanisms and potential therapeutic uses.
- Structural Biology Applications : The ability to incorporate this compound into peptides allows scientists to study protein structure-function relationships more effectively, providing insights into biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions . Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amine group, which can then participate in further reactions .
Comparison with Similar Compounds
Uniqueness: 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific structure that allows for easy incorporation into peptides and its stability under various reaction conditions . Its Boc protection group is particularly advantageous in peptide synthesis, providing both stability and ease of removal .
Biological Activity
3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-Dap-OH, is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and its amino acid backbone, which contribute to its reactivity and biological interactions.
- Molecular Formula : C₈H₁₆N₂O₄
- Molecular Weight : 204.23 g/mol
- CAS Number : 76387-70-7
- Melting Point : 200-203 °C
- Purity : ≥95% (HPLC)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to mimic natural amino acids, facilitating its incorporation into peptides and proteins, which can alter their function.
Antiviral Activity
Research has indicated that compounds containing β-amino acid moieties exhibit antiviral properties. For instance, derivatives similar to this compound have shown modest activity against neuraminidase, an enzyme critical for viral replication. In vitro studies have demonstrated an IC₅₀ of approximately 50 μM for related compounds, suggesting potential as lead compounds for further development in antiviral therapies .
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory potential of β-amino acids. For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in whole blood cultures stimulated with lipopolysaccharides (LPS). This suggests that this compound may also possess similar anti-inflammatory properties .
Antitumor Activity
Recent studies have explored the role of β-amino acids in cancer therapy. The compound's structural similarity to natural amino acids allows it to interfere with cancer cell metabolism and proliferation. Specifically, compounds that include a β-amino acid moiety have been found to induce multipolar mitotic spindle formation in centrosome-amplified cancer cells, leading to increased cell death .
Case Studies and Research Findings
- Antiviral Screening : A study screened various β-amino acid derivatives for their ability to inhibit neuraminidase activity. Compounds similar to Boc-Dap-OH showed promising results with moderate inhibitory effects, indicating the need for further optimization .
- Inflammation Models : In murine models, derivatives were tested for their ability to suppress LPS-induced TNF-α production. The results indicated significant inhibition comparable to established anti-inflammatory drugs like tacrolimus .
- Cancer Cell Studies : Research involving DLD1 human colon cancer cells demonstrated that treatment with β-amino acid derivatives led to a notable increase in multipolar mitoses, which is associated with enhanced cell death in cancerous tissues .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and yield optimization strategies for 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid?
The compound is synthesized via coupling reactions using Boc-protected amino acid precursors. Evidence from enantiomer-specific syntheses shows that (R)- and (S)-enantiomers can achieve yields of 99% and 95%, respectively, when using tert-butoxycarbonyl (Boc)-protected precursors under controlled conditions (e.g., DCC/DMAP-mediated coupling) . Yield optimization requires strict anhydrous conditions, stoichiometric control of reagents, and purification via column chromatography.
Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Nuclear magnetic resonance (NMR; both and ) and high-resolution mass spectrometry (HRMS, Q-TOF ESI) are essential. Key NMR signals include the Boc-group tert-butyl protons (~1.4 ppm) and carbonyl carbons (~155-170 ppm). Mass spectrometry confirms molecular ions (e.g., [M+H] at m/z 204.23 for CH_{16NO) . Elemental analysis and FTIR further validate functional groups (e.g., N-H stretches at ~3350 cm) .
Q. What role does Boc protection play in the compound’s reactivity during peptide synthesis?
The Boc group protects the primary amine, preventing unwanted nucleophilic side reactions during peptide coupling. It is stable under basic conditions but cleaved with trifluoroacetic acid (TFA), enabling sequential deprotection in solid-phase peptide synthesis (SPPS). This strategy is critical for constructing pH-sensitive peptides or β-substituted-γ-amino acid derivatives .
Advanced Research Questions
Q. How do enantiomeric differences (R vs. S) impact the compound’s applications in chiral drug precursors?
Enantiomers serve as distinct intermediates for stereoselective synthesis. For example, the (R)-enantiomer is used in type D kinase inhibitors, while the (S)-enantiomer forms type L inhibitors. Stereochemistry influences binding affinity to biological targets, as shown in G-quadruplex DNA interactions . Chiral HPLC or enzymatic resolution ensures enantiopurity, with >99% ee achievable via lipase-mediated kinetic resolution .
Q. What are the thermal and chemical stability profiles of this compound under varying pH and solvent conditions?
The compound decomposes at 280–285°C, indicating thermal instability . In aqueous solutions, the Boc group hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions. Stability in organic solvents (e.g., THF, DCM) is superior, but prolonged storage at room temperature leads to gradual degradation. Accelerated stability studies using LC-MS are recommended for long-term storage protocols .
Q. How can this compound be integrated into biocatalytic routes for unnatural amino acid production?
It serves as a precursor for C-N lyase-mediated synthesis of β-substituted-γ-amino acids. For example, lipases catalyze the enantioselective addition of nucleophiles to Boc-protected intermediates, enabling efficient access to non-canonical amino acids with >90% diastereomeric excess . Post-reaction decarboxylation or deprotection steps yield final products for anticancer or antimicrobial studies .
Q. What strategies mitigate contradictions in NMR or MS data during structural elucidation?
Discrepancies in coupling constants or unexpected molecular ion fragments often arise from residual solvents, stereochemical heterogeneity, or incomplete Boc deprotection. Strategies include:
- - HSQC for assigning overlapping proton signals.
- Isotopic labeling (e.g., ) to track amine group behavior.
- Tandem MS/MS to differentiate isobaric impurities .
Q. Methodological Notes
- Stereochemical Purity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to control enantioselectivity .
- Scale-Up Challenges : Pilot-scale reactions require inert atmospheres (N/Ar) and cryogenic conditions (−20°C) to suppress racemization .
- Data Reproducibility : Adhere to standardized protocols for solvent drying and reagent quenching, as minor variations significantly impact yields .
Properties
IUPAC Name |
3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJLRVZLNABMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391184 | |
Record name | N-alpha-Boc-DL-diaminopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113625-76-6, 159002-17-2 | |
Record name | N-alpha-Boc-DL-diaminopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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